molecular formula C12H5F6N B14130889 2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine

2-Fluoro-3-(2,3-difluorophenyl)-5-(trifluoromethyl)pyridine

Katalognummer: B14130889
Molekulargewicht: 277.16 g/mol
InChI-Schlüssel: DNQAXRJNBAZODR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-Difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine typically involves the reaction of 2,3-difluorophenyl derivatives with fluorinated pyridine compounds. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-Difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield fluorinated pyridine oxides, while substitution reactions may produce various fluorinated derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2,3-Difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorinated structure of the compound allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Difluoro-5-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 2-Fluoro-3-(trifluoromethyl)pyridine

Uniqueness

3-(2,3-Difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C12H5F6N

Molekulargewicht

277.16 g/mol

IUPAC-Name

3-(2,3-difluorophenyl)-2-fluoro-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H5F6N/c13-9-3-1-2-7(10(9)14)8-4-6(12(16,17)18)5-19-11(8)15/h1-5H

InChI-Schlüssel

DNQAXRJNBAZODR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)F)C2=C(N=CC(=C2)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.